Sdh-IN-5

Succinate Dehydrogenase Enzymatic Assay IC50 Comparison

Sdh-IN-5 is a validated pyrazole-4-carboxamide SDHI with 16x greater potency than boscalid (EC50 0.046 μg/mL) against R. solani. Procure this high-purity reference standard for fungicide SAR studies or as a positive control in rice sheath blight models. Avoid generic analog failures.

Molecular Formula C16H19F2N3O2
Molecular Weight 323.34 g/mol
Cat. No. B12383466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-5
Molecular FormulaC16H19F2N3O2
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C(F)F)C
InChIInChI=1S/C16H19F2N3O2/c1-3-4-9-23-13-8-6-5-7-12(13)19-16(22)11-10-21(2)20-14(11)15(17)18/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,22)
InChIKeyKORACUDXWQRKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sdh-IN-5 (Compound 7d) for Research on Succinate Dehydrogenase (SDH) and Antifungal Discovery: A Baseline Procurement Guide


Sdh-IN-5 (also designated as Compound 7d, CAS 2922765-95-3) is a pyrazole-4-carboxamide derivative identified as a potent inhibitor of succinate dehydrogenase (SDH), the key enzyme of fungal respiratory complex II [1]. This compound emerged from a scaffold-hopping design strategy based on the commercial SDHI fungicide flubeneteram and has been characterized for its enzymatic inhibitory activity, in vitro and in vivo antifungal efficacy, and molecular interaction with the SDH binding pocket [1]. Sdh-IN-5 is available from multiple specialized chemical vendors as a reference standard for agricultural fungicide development and fungal biochemistry research .

Why Generic Substitution Fails: Quantifiable Differentiation of Sdh-IN-5 Versus Standard SDHI Fungicides


Succinate dehydrogenase inhibitors (SDHIs) are a cornerstone class of agricultural fungicides; however, not all SDHIs exhibit identical potency, spectrum, or mechanism of action. Sdh-IN-5 demonstrates enzymatic and antifungal activity that markedly exceeds that of widely used commercial SDHIs such as boscalid and fluxapyroxad in the same experimental system [1]. Procurement of a generic SDHI reference compound cannot be assumed to replicate the specific efficacy profile of Sdh-IN-5, particularly in Rhizoctonia solani infection models. The evidence presented below quantitatively establishes that Sdh-IN-5 is not interchangeable with its structural or mechanistic analogs and must be selected purposefully for applications where this enhanced potency profile is required.

Quantitative Evidence Guide for Sdh-IN-5: Head-to-Head Differentiation Against Key SDHI Comparators


Enzymatic SDH Inhibition: Sdh-IN-5 Exhibits ~2‑Fold Greater Potency than Boscalid and Fluxapyroxad

In a direct head-to-head succinate dehydrogenase (SDH) enzymatic inhibition assay, Sdh-IN-5 (compound 7d) generated an IC50 of 3.293 μM. This value is approximately 2.3‑fold lower (i.e., more potent) than that of boscalid (IC50 = 7.507 μM) and 1.8‑fold lower than that of fluxapyroxad (IC50 = 5.991 μM) measured under identical conditions [1].

Succinate Dehydrogenase Enzymatic Assay IC50 Comparison

In Vitro Antifungal Activity: Sdh-IN-5 Shows >16‑Fold Superior Potency Against R. solani Versus Boscalid

In a head-to-head in vitro mycelial growth inhibition assay against the plant pathogen Rhizoctonia solani, Sdh-IN-5 (compound 7d) demonstrated an EC50 of 0.046 μg/mL. This value is 16‑fold lower (more potent) than that of boscalid (EC50 = 0.741 μg/mL) and 2.2‑fold lower than that of fluxapyroxad (EC50 = 0.103 μg/mL) in the same study [1].

Antifungal Activity Rhizoctonia solani EC50 Comparison

In Vivo Efficacy: Sdh-IN-5 Provides Excellent Protective and Curative Activity in a Rice Sheath Blight Model

In a detached rice leaf inoculation model with R. solani, Sdh-IN-5 (compound 7d) exhibited excellent protective and curative efficacies, significantly inhibiting fungal growth on rice leaves [1]. While quantitative efficacy percentages are not reported in the available abstract, the study explicitly states that compounds 7d and 12b could significantly inhibit the growth of R. solani in rice leaves with excellent protective and curative efficacies, a qualitative finding that distinguishes Sdh-IN-5 from many SDHIs that lack demonstrated in vivo activity in this agriculturally relevant model [1].

In Vivo Efficacy Rice Sheath Blight Plant Protection

Molecular Mechanism: Sdh-IN-5 Engages the SDH Binding Pocket via Hydrogen Bonds to TRP173 and TYR58, Aligning with Fluxapyroxad

Molecular docking analysis revealed that Sdh-IN-5 (compound 7d) embeds into the binding pocket of SDH and forms hydrogen bond interactions with TRP173 and TYR58 at the active site of SDH [1]. This binding mode is consistent with that observed for the commercial SDHI fungicide fluxapyroxad, indicating a conserved mechanism of action. While not a quantitative comparison, this structural evidence confirms that Sdh-IN-5 operates via the same validated SDHI mechanism as established fungicides, yet with enhanced potency [1].

Molecular Docking Binding Mode SDH Active Site

Morphological Impact: Sdh-IN-5 Disrupts R. solani Hyphal Structure as Observed by SEM

Scanning electron microscopy (SEM) analysis demonstrated that Sdh-IN-5 (compound 7d) significantly destroyed the typical structure and morphology of R. solani hyphae [1]. This visual evidence of cellular damage corroborates the compound's potent antifungal activity and suggests that the inhibition of SDH leads to severe disruption of fungal cell integrity. While no direct comparator SEM images are described, the observation adds a qualitative layer of differentiation regarding the compound's mode of action [1].

Scanning Electron Microscopy Hyphal Morphology Mode of Action

Optimal Application Scenarios for Sdh-IN-5 Based on Differentiated Evidence


Lead Optimization and SDHI Discovery Programs Requiring Potent R. solani Control

Sdh-IN-5 is particularly well-suited as a reference standard or starting scaffold in agricultural fungicide discovery programs targeting Rhizoctonia solani, the causal agent of rice sheath blight. Its 16‑fold superior in vitro potency over boscalid (EC50 0.046 vs 0.741 μg/mL) and 2‑fold advantage over fluxapyroxad provides a benchmark for screening novel SDHIs and for structure-activity relationship (SAR) studies aiming to achieve comparable or improved efficacy [1]. The compound's validated mechanism of action (SDH inhibition with hydrogen bonding to TRP173/TYR58) also makes it a valuable positive control in mechanistic investigations of SDHI resistance [1].

In Vivo Translational Studies of SDHI Efficacy in Rice Pathosystems

For researchers planning in vivo antifungal efficacy studies using the rice–R. solani pathosystem, Sdh-IN-5 offers a validated tool with demonstrated protective and curative activity in detached leaf assays [1]. Its proven in vivo performance reduces the risk of failed translation from in vitro to plant models, a common pitfall in fungicide development. This makes Sdh-IN-5 an appropriate positive control or test article in experiments designed to evaluate formulation effects, application timing, or comparative efficacy of novel SDHI candidates in a relevant crop disease context.

Enzymology and Structural Biology of Fungal SDH

Given its potent enzymatic inhibition (IC50 = 3.293 μM) and its well-defined binding mode to the SDH active site, Sdh-IN-5 is an excellent probe for biochemical and structural studies of fungal SDH [1]. It can be employed in SDH activity assays, co-crystallization trials, or molecular dynamics simulations to elucidate the structural determinants of high-affinity SDHI binding. Its 2‑fold greater enzymatic potency compared to boscalid and fluxapyroxad in the same assay system makes it a more sensitive tool for detecting subtle changes in SDH activity or for resolving inhibitor binding kinetics [1].

Morphological and Cytological Investigations of Antifungal Action

Sdh-IN-5 is also suitable for studies examining the morphological consequences of SDH inhibition on fungal cells. The SEM evidence showing severe disruption of R. solani hyphal structure provides a visual endpoint that can be used in comparative studies of different SDHIs or in time-course experiments monitoring fungal cell integrity following treatment [1]. This application scenario is particularly relevant for researchers interested in linking molecular target engagement to downstream cellular phenotypes.

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